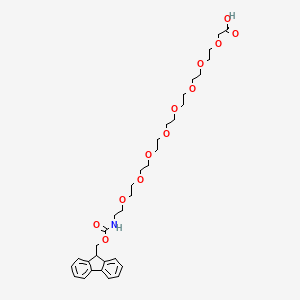

Fmoc-NH-PEG8-CH2COOH

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUSGRARXJCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG8-CH2COOH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG8-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by an eight-unit polyethylene glycol chain. This unique architecture offers several advantages in the design of advanced therapeutics and diagnostics.

The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the conjugated molecules, which can improve their pharmacokinetic profiles.[2][3] The terminal functional groups—a protected amine and a carboxylic acid—allow for sequential and specific conjugation to two different molecules, a key feature for constructing precisely defined bioconjugates.[4] This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of key workflows.

Core Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 868594-52-9 | |

| Molecular Formula | C₃₃H₄₇NO₁₂ | |

| Molecular Weight | 649.73 g/mol | |

| Appearance | Viscous Liquid | |

| Purity | Typically >95% (HPLC) | |

| Solubility | Soluble in DMSO and DMF |

Structural and Chemical Information

| Attribute | Description | Reference(s) |

| IUPAC Name | 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28-nonaoxa-4-azatriacontan-30-oic acid | |

| Synonyms | Fmoc-NH-8(ethylene glycol)-acetic acid, Fmoc-PEG8-acetic acid | |

| Key Functional Groups | Fmoc-protected amine, Carboxylic acid, PEG8 spacer | |

| Reactivity | The Fmoc group is removed under basic conditions to yield a free amine. The carboxylic acid can be activated to react with primary amines. |

Handling and Storage

| Condition | Recommendation | Reference(s) |

| Storage Temperature | -20°C for long-term storage | |

| Handling | Use anhydrous solvents like DMF or DMSO. Keep in a sealed container, protected from light and moisture. | |

| Stability | Stable for extended periods under recommended storage conditions. |

Experimental Protocols

The utility of this compound lies in its ability to sequentially link two different molecules. The following protocols provide a detailed methodology for a typical two-step bioconjugation process.

Step 1: Fmoc Deprotection to Expose the Amine Terminus

The Fmoc protecting group is base-labile and can be efficiently removed to reveal the primary amine, which is then available for conjugation.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Dissolve this compound in anhydrous DMF to a concentration of 10-20 mg/mL.

-

Add piperidine to the solution to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.

-

Precipitate the deprotected product, NH2-PEG8-CH2COOH, by adding cold diethyl ether to the concentrated residue.

-

Centrifuge the mixture and decant the ether.

-

Wash the precipitate with cold diethyl ether twice more.

-

Dry the deprotected product under vacuum.

-

Confirm the successful removal of the Fmoc group (a mass difference of 222.2 Da) and assess the purity of the product by mass spectrometry and RP-HPLC.

Step 2: Carboxylic Acid Activation and Conjugation to a Biomolecule

The terminal carboxylic acid can be activated using carbodiimide chemistry to form a stable amide bond with a primary amine on a target biomolecule (e.g., a protein, peptide, or antibody).

Materials:

-

NH2-PEG8-CH2COOH (from Step 1)

-

Biomolecule with primary amines (e.g., antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Equilibrate the NH2-PEG8-CH2COOH and the biomolecule to room temperature.

-

Dissolve the NH2-PEG8-CH2COOH in the Activation Buffer.

-

Add a molar excess of EDC and NHS (or sulfo-NHS) to the NH2-PEG8-CH2COOH solution. A 2- to 10-fold molar excess of each is a common starting point.

-

Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.

-

Immediately proceed to the conjugation step as the NHS ester has a limited half-life in aqueous solution.

-

Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

Add the activated NH2-PEG8-COOH (now an NHS ester) to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized for the desired degree of labeling.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

-

Purify the resulting conjugate using an appropriate chromatographic technique to remove excess linker and other reagents. Size-exclusion chromatography is often used to separate the larger conjugate from smaller molecules.

-

Characterize the final conjugate to determine the degree of PEGylation and confirm its integrity and purity.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for the deprotection of the Fmoc group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Fmoc-NH-PEG8-CH2COOH Linker: Structure, Function, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fmoc-NH-PEG8-CH2COOH linker, a versatile heterobifunctional tool crucial in modern drug development and bioconjugation. We will delve into its core structure and function, present key quantitative data, and provide detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.

Core Concepts: Structure and Function

The this compound linker is a chemical entity designed to covalently connect two different molecules. Its structure is characterized by three key components:

-

A Fluorenylmethyloxycarbonyl (Fmoc) Protected Amine Group: This protecting group is stable under acidic conditions but can be readily removed with a mild base, typically a piperidine solution. This allows for the selective exposure of a primary amine for subsequent conjugation reactions.

-

A Polyethylene Glycol (PEG) Spacer (PEG8): The linker contains eight repeating ethylene glycol units. This PEG chain imparts several advantageous properties to the final conjugate, including increased hydrophilicity and solubility in aqueous media, which can improve the pharmacokinetic profile of a drug. The PEG spacer also provides a defined distance and flexibility between the conjugated molecules.

-

A Terminal Carboxylic Acid Group: This functional group can be activated to react with primary amines, forming a stable amide bond. This end of the linker is typically used to attach to a peptide, a drug, or another molecule of interest.

This trifecta of functional components makes this compound a highly versatile linker, enabling the precise and controlled assembly of complex biomolecules.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound linker, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| Chemical Formula | C₃₃H₄₇NO₁₂ | [1] |

| Molecular Weight | 649.73 g/mol | [1] |

| Exact Mass | 649.3098 u | |

| Purity | Typically ≥95% (as determined by HPLC) | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. The PEG spacer enhances solubility in aqueous solutions. | |

| Storage Conditions | Recommended storage at -20°C for long-term stability. |

Experimental Protocols

The following are detailed methodologies for the application of the this compound linker in key areas of drug development.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the this compound linker onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminus

-

This compound

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HATU.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit (for monitoring coupling completion)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

Linker Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), OxymaPure (3 equivalents), in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.

-

Add the activated linker solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, wash the resin with DMF (5 times) to remove excess reagents and byproducts. The resin now has the this compound linker attached and is ready for the next step in the synthesis, which could be the deprotection of the linker's Fmoc group to expose the amine for further modification.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating a drug to an antibody via the this compound linker, targeting surface-exposed lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Cytotoxic drug with a primary amine for conjugation

-

Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

20% (v/v) Piperidine in DMF

-

Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Protocol:

Step 1: Preparation of the Drug-Linker Conjugate

-

Fmoc Deprotection of the Linker: Dissolve this compound in DMF and add 20% piperidine. Stir at room temperature for 30 minutes. Remove the solvent under vacuum to obtain the deprotected linker (H2N-PEG8-CH2COOH).

-

Activation of the Drug: If the drug has a carboxylic acid, activate it using EDC and NHS in anhydrous DMF to form an NHS-ester.

-

Conjugation of Drug to Linker: Add the deprotected linker to the activated drug solution. Stir the reaction at room temperature overnight.

-

Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation to the Antibody

-

Antibody Preparation: Buffer exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

-

Activation of the Drug-Linker Conjugate: Dissolve the purified drug-linker conjugate (with its terminal carboxylic acid) in DMSO. Add EDC and Sulfo-NHS to activate the carboxylic acid group, incubating for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated drug-linker solution to the antibody solution (typically at a 10-fold molar excess of the linker-drug). Ensure the final concentration of the organic solvent does not exceed 10% (v/v). Incubate for 2 hours at room temperature with gentle mixing.

-

Purification of the ADC: Remove unconjugated drug-linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer.

-

Characterization: Determine the final protein concentration and the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and HIC-HPLC.

Synthesis of a PROTAC

This protocol outlines the general steps for synthesizing a PROTAC using this compound as the linker to connect a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

-

POI ligand with a suitable functional group for attachment (e.g., a primary amine)

-

E3 ligase ligand with a suitable functional group for attachment (e.g., a primary amine)

-

This compound

-

Coupling reagents (e.g., HATU, HOBt, or DIC/OxymaPure)

-

Solvents (e.g., DMF, DCM, DMSO)

-

Purification system (e.g., HPLC)

Protocol:

-

Synthesis of the POI Ligand-Linker Fragment:

-

Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HATU/DIPEA) in DMF.

-

Add the POI ligand (containing a primary amine) to the activated linker solution.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the resulting POI ligand-linker conjugate by column chromatography or HPLC.

-

-

Fmoc Deprotection:

-

Dissolve the purified POI ligand-linker conjugate in DMF.

-

Add 20% piperidine in DMF and stir for 30 minutes.

-

Remove the solvent and purify the deprotected intermediate to obtain the POI ligand-linker with a free amine.

-

-

Synthesis of the E3 Ligase Ligand-Linker Fragment (Alternative Approach):

-

Alternatively, one could first deprotect the Fmoc group of the linker and then couple it to the E3 ligase ligand. The choice of strategy depends on the specific chemistry of the ligands.

-

-

Final PROTAC Assembly:

-

Activate the carboxylic acid of a modified E3 ligase ligand (if applicable) or another linker attached to the E3 ligase ligand.

-

Add the deprotected POI ligand-linker fragment to the activated E3 ligase ligand fragment.

-

Stir the reaction to completion.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).

-

Confirm the identity and purity of the PROTAC by NMR and high-resolution mass spectrometry.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and logical relationships involving the this compound linker.

Caption: Workflow for attaching the linker to a peptide in SPPS.

Caption: Two-step synthesis workflow for an Antibody-Drug Conjugate.

Caption: General synthetic route for a PROTAC molecule.

References

A Technical Guide to Fmoc-NH-PEG8-CH2COOH: A Versatile Linker for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-NH-PEG8-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This document details its chemical properties, outlines key experimental protocols for its use, and illustrates the underlying chemical workflows. It is intended to serve as a comprehensive resource for researchers in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a valuable tool in bioconjugation due to its defined structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete chain of eight ethylene glycol units, and a terminal carboxylic acid. This unique combination of features allows for sequential and controlled conjugation to biomolecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 868594-52-9 | [3][4] |

| Molecular Weight | 649.7 g/mol | |

| Molecular Formula | C₃₃H₄₇NO₁₂ | |

| Purity | Typically ≥95% |

Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups. The Fmoc-protected amine can be deprotected under basic conditions to yield a free amine, while the carboxylic acid can be activated to react with primary amines.

Protocol 1: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine. This is a critical step in solid-phase peptide synthesis and for subsequent conjugation reactions.

Materials:

-

This compound-conjugated substrate (e.g., on a solid support)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel (e.g., solid-phase synthesis column or round-bottom flask)

Procedure:

-

To the this compound-conjugated substrate, add a solution of 20% piperidine in DMF.

-

Allow the reaction to proceed for 5-30 minutes at room temperature with gentle agitation. The reaction progress can be monitored by RP-HPLC to confirm the complete removal of the Fmoc group.

-

Following deprotection, thoroughly wash the substrate with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resulting product will have a free amine ready for subsequent coupling reactions.

Protocol 2: Carboxylic Acid Activation and Amide Bond Formation

This protocol outlines the conjugation of the carboxylic acid terminus of the PEG linker to a primary amine-containing molecule. This is achieved by activating the carboxylic acid to form a more reactive intermediate.

Materials:

-

This compound (or its deprotected form)

-

Amine-containing molecule

-

Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous solvent (e.g., DMF, DMSO, or Dichloromethane)

-

Optional: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form a more stable active ester and improve coupling efficiency.

Procedure:

-

Dissolve this compound in an appropriate anhydrous solvent.

-

Add the coupling agent (e.g., 1.1 to 1.5 equivalents of EDC) and, if desired, an additive like NHS (1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid. The reaction is most effective in an acidic environment (pH 4.5-5.5) when using EDC.

-

Add the amine-containing molecule (typically 1.0 to 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

Upon completion, the reaction mixture can be worked up and the product purified using standard chromatographic techniques.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways involving this compound.

Caption: Fmoc deprotection workflow.

Caption: Amide bond formation workflow.

Applications in Research and Development

This compound is a cornerstone in the synthesis of complex biomolecules and therapeutic agents. Its applications span several key areas of research:

-

Peptide Synthesis: The Fmoc-protected amine is fundamental to solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. The PEG linker itself can be incorporated to improve the solubility and bioavailability of synthetic peptides.

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to monoclonal antibodies. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

-

PROTACs: In the development of PROTACs, this linker can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand, facilitating the degradation of the target protein.

-

Bioconjugation and Surface Modification: The dual functionality of this linker makes it ideal for attaching biomolecules to surfaces, nanoparticles, or other macromolecules, enabling the development of biosensors, and targeted drug delivery systems.

References

Solubility of Fmoc-NH-PEG8-CH2COOH in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-NH-PEG8-CH2COOH, a heterobifunctional PEG linker commonly utilized in bioconjugation, drug delivery, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows.

Introduction to this compound and its Solubility

This compound is a valuable tool in biomedical research, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer is a key structural feature, as it is hydrophilic and significantly influences the molecule's solubility. The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the solubility, stability, and pharmacokinetic properties of molecules.[1]

The solubility of this compound is dictated by the interplay between its three main components:

-

Fmoc Group: This large, hydrophobic protecting group can decrease aqueous solubility but enhances solubility in non-polar organic solvents.

-

PEG8 Spacer: The polyethylene glycol chain is hydrophilic and flexible, significantly increasing solubility in aqueous solutions and many polar organic solvents.[2][3][4]

-

Carboxylic Acid: The terminal carboxyl group can be ionized, which can further enhance solubility in aqueous solutions, particularly at neutral to basic pH.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, qualitative solubility information can be inferred from the properties of its constituent parts and data available for structurally similar compounds. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. It is important to note that for many applications, the Fmoc group is removed, which generally increases the solubility of the resulting amino-PEG-acid in aqueous and polar protic solvents.

| Solvent Category | Solvent | Expected Solubility | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving Fmoc-protected amino acids and PEG derivatives. |

| N,N-Dimethylformamide (DMF) | Soluble | Widely used in peptide synthesis and bioconjugation reactions. | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Another suitable solvent for peptide synthesis. | |

| Polar Protic | Water | Sparingly to Moderately Soluble | The hydrophilic PEG chain promotes solubility, but the hydrophobic Fmoc group may limit it. Solubility is expected to increase with pH as the carboxylic acid is deprotonated. |

| Methanol | Sparingly to Moderately Soluble | ||

| Ethanol | Sparingly to Moderately Soluble | ||

| Non-Polar Organic | Dichloromethane (DCM) | Soluble | Often used in the handling and purification of Fmoc-protected compounds. |

| Chloroform | Soluble | ||

| Toluene | Sparingly Soluble | ||

| Diethyl Ether | Insoluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound in a specific solvent system, a standardized experimental protocol is required. The following is a general procedure based on the widely accepted shake-flask method for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMF, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume of the solvent of interest to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or incubator (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant. To remove any undissolved particles, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and/or filter it through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC. A standard curve of known concentrations should be prepared to ensure accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship in Solubility

The solubility of this compound is a result of the balance between its hydrophobic and hydrophilic components. This relationship can be visualized as follows:

References

The Strategic Role of PEG Spacers in Modern Bioconjugation Techniques

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics and diagnostics, bioconjugation has emerged as a cornerstone technology, enabling the precise linkage of molecules to create novel entities with enhanced functionality. Central to the success of these complex constructs is the choice of a linker to bridge the biological and functional components. Among the diverse array of linkers, polyethylene glycol (PEG) spacers have become indispensable tools, profoundly influencing the efficacy, stability, and pharmacokinetic profiles of bioconjugates.[1][2] This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, detailing their impact on the physicochemical properties of conjugates, providing experimental protocols for their use, and visualizing key processes and relationships.

Poly(ethylene glycol) is a hydrophilic, non-toxic, and non-immunogenic polymer that, when incorporated as a spacer in bioconjugates, offers a multitude of advantages.[] These include improved solubility and stability, reduced aggregation, and a prolonged circulation half-life in vivo.[4][5] The versatility of PEG chemistry allows for the creation of a wide range of linker lengths and architectures, from short, discrete chains to long, branched structures, each offering unique benefits for specific applications such as antibody-drug conjugates (ADCs), protein therapeutics, and diagnostic agents.

Core Advantages of PEG Spacer Integration

The incorporation of PEG spacers into bioconjugates addresses several key challenges in drug development and diagnostics, primarily by modulating the overall physicochemical properties of the final construct.

Enhanced Solubility and Stability

A significant challenge in the development of bioconjugates, particularly ADCs, is the often hydrophobic nature of the payload molecules. This hydrophobicity can lead to aggregation, reduced stability, and difficulties in formulation. PEG spacers, being highly hydrophilic, effectively counteract this by creating a hydration shell around the hydrophobic component, thereby increasing the overall solubility of the conjugate in aqueous environments. This enhanced solubility is critical for preventing aggregation and maintaining the biological activity of the conjugated protein. While specific quantitative data on solubility improvement can vary depending on the conjugate, the trend of increased solubility with PEGylation is a well-established principle.

PEGylation has also been shown to enhance the thermal and proteolytic stability of proteins. The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the protein from degradation and extending its functional lifetime.

Table 1: Impact of PEGylation on Bioconjugate Stability

| Bioconjugate System | PEG Modification | Observed Effect on Stability | Reference |

| Cytochrome c (cyt-c) | PEGylated (Cyt-c-PEG-4 and Cyt-c-PEG-8) | Increased half-life at 70°C from 4.00 h to 6.84 h and 9.05 h, respectively. | |

| Alpha-1 antitrypsin (AAT) | PEGylated (linear and 2-armed 40 kDa PEG) | No significant change in thermodynamic stability, but a significant decrease in heat-induced aggregation and increased resistance to proteolysis. | |

| Recombinant DNA ligase | Site-specific PEGylation | Enhanced biological activity and stability. |

Improved Pharmacokinetics and Reduced Immunogenicity

One of the most significant benefits of using PEG spacers is the profound improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life. This extended presence in the bloodstream increases the likelihood of the therapeutic reaching its target site.

Furthermore, the "stealth" properties conferred by the PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity. This is particularly important for protein-based therapeutics, where an immune response can lead to rapid clearance and reduced efficacy.

Table 2: Effect of PEG Spacer Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

| ADC System | PEG Spacer Length (Number of PEG units) | Plasma Exposure (AUC) | Clearance | Reference | | :--- | :--- | :--- | :--- | | Anti-L540cy ADC | 2 and 4 PEG units | Lower | Higher | | | Anti-L540cy ADC | 8, 12, and 24 PEG units | Significantly Higher | Lower | | | Glucuronide-MMAE ADC | Increasing PEG chain length (up to 8 units) | Increased | Slowed | |

Optimized Biological Activity and Efficacy

The length and architecture of the PEG spacer can be tailored to optimize the biological activity and in vivo efficacy of the bioconjugate. A longer PEG chain can provide greater steric hindrance, which can sometimes lead to a decrease in in vitro cytotoxicity by impeding the interaction of the payload with its target. However, this is often compensated by the improved pharmacokinetic profile, which leads to greater tumor accumulation and enhanced overall in vivo anti-tumor efficacy.

Table 3: Influence of PEG Spacer Length on In Vivo Efficacy of ADCs

| ADC System | PEG Spacer Length (Number of PEG units) | Tumor Growth Inhibition | Reference |

| Anti-L540cy ADC | Non-PEGylated control | 11% decrease in tumor weight | |

| Anti-L540cy ADC | 2 and 4 PEG units | 35-45% decrease in tumor weight | |

| Anti-L540cy ADC | 8, 12, and 24 PEG units | 75-85% reduction in tumor weights |

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined and robust experimental protocols. The two most common strategies for PEGylation involve the reaction of amine-reactive and thiol-reactive PEG derivatives with proteins.

Protocol 1: Amine-Reactive PEGylation using NHS-PEG Linkers

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS)-activated PEG linker to the primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEG-linker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns for buffer exchange

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

-

NHS-PEG-Linker Preparation:

-

Equilibrate the vial of NHS-PEG-linker to room temperature before opening.

-

Immediately before use, dissolve the NHS-PEG-linker in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-linker to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-PEG-linker.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted PEG linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

-

Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG Linkers

This protocol details the conjugation of a maleimide-activated PEG linker to free sulfhydryl groups on a protein, which may be naturally present or introduced through reduction of disulfide bonds or site-directed mutagenesis.

Materials:

-

Protein with free sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG-linker

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

-

Desalting columns for buffer exchange

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.

-

(Optional) If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

-

-

Maleimide-PEG-Linker Preparation:

-

Dissolve the Maleimide-PEG-linker in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Maleimide-PEG-linker solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent to a final concentration of approximately 10 mM to react with any unreacted maleimide groups.

-

Incubate for 15 minutes.

-

-

Purification:

-

Purify the conjugate from unreacted PEG linker and quenching reagent using a desalting column or SEC.

-

Visualizing Key Concepts and Workflows

Graphical representations of workflows and logical relationships can greatly aid in understanding the complex processes involved in bioconjugation.

References

The Core of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the fluorenylmethoxycarbonyl (Fmoc) protection strategy stands as a cornerstone of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its mild reaction conditions, amenability to automation, and the high purity of the resulting peptides. This technical guide delves into the core principles of Fmoc-SPPS, providing a comprehensive overview of the chemical mechanisms, detailed experimental protocols, and strategies to mitigate common side reactions, empowering researchers to navigate the intricacies of peptide synthesis with confidence.

The Principle of Orthogonal Protection in Fmoc-SPPS

Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. To ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected while its carboxyl group is activated for coupling. The reactivity of amino acid side chains also necessitates protection to prevent unwanted reactions.

The elegance of the Fmoc/tBu (tert-butyl) strategy lies in its orthogonality .[1][2][3] This means that the temporary Nα-Fmoc protecting group and the semi-permanent side-chain protecting groups (typically tert-butyl based) can be removed under distinct chemical conditions.[1][2] The Fmoc group is labile to basic conditions, while the side-chain protecting groups and the linkage to the resin are cleaved by strong acid. This orthogonality is crucial for synthesizing complex peptides and for performing on-resin modifications.

The Chemistry of Fmoc Protection and Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a urethane-based protecting group that is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction:

-

Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl group.

-

β-Elimination: This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amino group of the peptide.

-

Scavenging of Dibenzofulvene: The liberated DBF is a reactive electrophile that can undergo side reactions with the newly deprotected amine. The excess piperidine in the deprotection solution acts as a scavenger, reacting with DBF to form a stable adduct that is washed away.

Caption: Mechanism of Fmoc deprotection using piperidine.

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process involving four main steps: deprotection, washing, coupling, and a final wash. This cycle is repeated for each amino acid in the sequence.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols

Detailed and consistent protocols are critical for successful peptide synthesis. The following sections provide standard procedures for the key steps in Fmoc-SPPS.

Resin Preparation

The choice of resin depends on whether the C-terminus of the final peptide is a carboxylic acid or an amide. Wang resin is commonly used for C-terminal acids, while Rink Amide resin is suitable for C-terminal amides.

Protocol: Resin Swelling

-

Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) in a reaction vessel.

-

Add a suitable solvent, such as DMF or dichloromethane (DCM), to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, filter the solvent.

First Amino Acid Loading (for Trityl-based Resins)

Protocol: Loading the First Fmoc-Amino Acid

-

Swell the trityl-based resin (e.g., 2-chlorotrityl chloride resin) in dry DCM.

-

Prepare a solution of the first Fmoc-amino acid (3 equivalents) and N,N-diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.

-

Add the amino acid solution to the swollen resin and stir for 30-60 minutes at room temperature.

-

Wash the resin with DMF.

-

To cap any unreacted chloride groups, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

The Synthesis Cycle

Protocol: Fmoc Deprotection

-

Wash the resin-bound peptide with DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-10 minutes. Some protocols recommend a two-step deprotection: a first treatment for 2 minutes followed by filtration and a second treatment for 5-7 minutes.

-

Filter the deprotection solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Protocol: Amino Acid Coupling

-

Prepare the activated amino acid solution. In a separate vial, dissolve the Fmoc-amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HCTU, HATU, DIC/Oxyma) in DMF. Add a base such as DIPEA or collidine if required by the coupling agent.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For difficult couplings, longer reaction times or double coupling may be necessary.

-

Filter the coupling solution.

-

Wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Final Deprotection

Protocol: Cleavage from the Resin

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is crucial for the overall yield and purity of the final peptide.

| Parameter | Typical Value/Range | Notes |

| Resin Loading Capacity | 0.3 - 0.4 mmol/g | Varies depending on the resin type. |

| Fmoc Deprotection Time | 5 - 10 minutes | Using 20% piperidine in DMF. |

| Amino Acid Equivalents | 3 - 5 equivalents | An excess is used to drive the coupling reaction to completion. |

| Coupling Time | 30 - 60 minutes | Can be extended for difficult sequences. |

| Coupling Efficiency | > 99% | High efficiency is required at each step to obtain a high-purity final product. |

| Overall Synthesis Yield (Crude) | 50 - 90% | Highly dependent on the peptide sequence, length, and synthesis conditions. |

| C-terminal Racemization | < 0.5% | With appropriate loading methods like using Fmoc-L-Leu-MPPA. |

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc-SPPS, potentially leading to impurities in the final product. Understanding and addressing these is key to successful synthesis.

| Side Reaction | Description | Mitigation Strategies |

| Aspartimide Formation | Cyclization of aspartic acid residues, especially when followed by Gly, Asn, or Ser, leading to a mixture of α- and β-peptides. This is a major issue in the synthesis of long peptides. | - Use optimized deprotection times. - Add HOBt or OxymaPure to the deprotection solution. - Use sterically hindered side-chain protecting groups for Asp. - Employ backbone protection (e.g., Dmb). |

| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, causing cleavage from the resin. This is particularly prevalent with Proline in the first two positions. | - Use 2-chlorotrityl chloride resin. - Couple the first two amino acids as a pre-formed dipeptide. |

| Racemization | Loss of stereochemical integrity, especially for residues like His and Cys. | - Use less reactive coupling agents (e.g., DIC/Oxyma). - Minimize pre-activation time. - For Cys, use coupling conditions with minimal base exposure. |

| Aggregation | Self-association of the growing peptide chain, leading to incomplete coupling and deprotection. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP). - Synthesize at an elevated temperature. - Incorporate pseudoprolines or other backbone modifications. |

| 3-(1-Piperidinyl)alanine Formation | Addition of piperidine to dehydroalanine formed from C-terminal cysteine. | - Use a sterically bulky protecting group for Cys, such as trityl (Trt). |

Conclusion

The Fmoc protection strategy is a robust and versatile methodology that has revolutionized peptide synthesis. A thorough understanding of its underlying chemical principles, meticulous execution of experimental protocols, and an awareness of potential side reactions are paramount for achieving high-yield, high-purity peptides. This guide provides the foundational knowledge for researchers to confidently apply Fmoc-SPPS in their endeavors, from basic research to the development of novel peptide-based therapeutics.

References

A-Technical-Guide-to-Carboxylic-Acid-Activation-for-Amide-Bond-Formation

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone reaction in organic synthesis, central to the construction of peptides, pharmaceuticals, and various advanced materials. The direct condensation of a carboxylic acid and an amine is typically unfavorable under mild conditions due to the formation of a non-reactive carboxylate-ammonium salt.[1] To overcome this kinetic barrier, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group. This guide provides an in-depth overview of the most common and effective methods for carboxylic acid activation, with a focus on mechanisms, comparative efficiency, and practical application.

The Core Principle: Activation of the Carboxyl Group

The overarching strategy for amide bond formation involves a two-step process:

-

Activation: A coupling reagent reacts with the carboxylic acid to generate a highly reactive intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid.

-

Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond and release byproducts derived from the activating agent.

This fundamental workflow is central to all the methods discussed below.

Figure 1. General workflow for amide bond formation via carboxylic acid activation.

Major Classes of Activating Agents

Several classes of reagents have been developed to facilitate this transformation, each with its own mechanism, advantages, and disadvantages. The choice of reagent is critical and depends on factors like substrate sterics, potential for racemization, desired reaction conditions, and cost.

Carbodiimides

Carbodiimides are among the most widely used activating agents. They function as powerful dehydrating agents.[1]

-

Common Reagents:

-

DCC (N,N'-dicyclohexylcarbodiimide): Highly effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but also complicate it if the product is also insoluble.[2]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used as a hydrochloride salt (EDC·HCl), its corresponding urea byproduct is water-soluble, making it ideal for reactions in aqueous media or for simplified workup by aqueous extraction.[1]

-

Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. However, the O-acylisourea is unstable and can undergo intramolecular rearrangement to a stable N-acylurea byproduct, which halts the desired reaction. It can also react with a second equivalent of carboxylic acid to form a symmetric anhydride.

To suppress these side reactions and improve yields, additives are almost always used with carbodiimides.

-

Additives:

-

HOBt (1-Hydroxybenzotriazole): HOBt intercepts the O-acylisourea to form an active ester (OBt ester). This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions, higher yields, and reduced racemization.

-

HOAt (1-Hydroxy-7-azabenzotriazole): Structurally similar to HOBt, the nitrogen atom in the pyridine ring of HOAt can accelerate the coupling reaction and is particularly effective at suppressing racemization.

-

Figure 2. Mechanism of EDC/HOBt mediated amide coupling.

Onium Salts (Phosphonium and Aminium/Uronium)

Onium salts are considered some of the most efficient coupling reagents, known for high yields, fast reaction times, and low rates of racemization. They are often preferred for difficult couplings, such as those involving sterically hindered amino acids or for solid-phase peptide synthesis (SPPS).

-

Common Reagents:

-

Phosphonium Salts: BOP, PyBOP, PyAOP

-

Aminium/Uronium Salts: HBTU, TBTU, HATU, COMU

-

Mechanism of Action: Onium salts react with the carboxylate (in the presence of a non-nucleophilic base like DIPEA or NMM) to form an active ester intermediate, typically an OBt or OAt ester, which then reacts with the amine. A key advantage of phosphonium salts is that they do not react with the amine component, preventing a side reaction known as guanidinylation that can occur with uronium salts. HATU, which incorporates the HOAt moiety, is particularly effective for challenging couplings.

References

The Hydrophilic Advantage: A Technical Guide to PEG8 Linkers and Their Impact on Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugate therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in ADC design, prized for their ability to impart favorable physicochemical and pharmacokinetic properties. Among these, the 8-unit PEG linker (PEG8) strikes a crucial balance, offering significant hydrophilicity to overcome the challenges associated with hydrophobic payloads, thereby enhancing solubility, stability, and in vivo performance.[1][2][3] This in-depth technical guide explores the core attributes of PEG8 linkers, their impact on conjugate properties, and provides detailed experimental protocols for their evaluation.

The Role of Hydrophilicity in Conjugate Performance

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to several challenges during development and clinical application. These include a propensity for aggregation, poor aqueous solubility, and rapid clearance from circulation.[4][5] The incorporation of hydrophilic linkers, such as those containing PEG moieties, serves to counteract these issues. The ethylene glycol units of PEG create a hydration shell around the linker and payload, effectively masking the hydrophobicity of the drug. This "stealth" effect yields several key advantages:

-

Improved Solubility and Reduced Aggregation: PEGylation significantly increases the water solubility of the conjugate, preventing the formation of high molecular weight aggregates that can trigger an immune response and alter pharmacokinetic profiles.

-

Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers reduces non-specific binding to serum proteins and non-target cells. This leads to a longer circulation half-life and reduced plasma clearance, allowing for greater accumulation of the conjugate at the target site.

-

Potential for Higher Drug-to-Antibody Ratios (DARs): By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can enable the development of ADCs with higher DARs, potentially leading to increased potency.

Quantitative Impact of PEG Linker Length on Conjugate Properties

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a conjugate. While longer PEG chains generally impart greater hydrophilicity, there can be a trade-off with in vitro potency. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths, with a focus on the position of PEG8.

Table 1: Impact of PEG Linker Length on Hydrophilicity (HIC Retention Time)

| Linker | Relative Hydrophilicity (Shorter Retention Time = More Hydrophilic) |

| No PEG | Least Hydrophilic |

| PEG4 | More Hydrophilic |

| PEG8 | Even More Hydrophilic |

| PEG12 | Highly Hydrophilic |

| PEG24 | Most Hydrophilic |

Note: This table represents a general trend observed in Hydrophobic Interaction Chromatography (HIC). Absolute retention times will vary based on the specific ADC and experimental conditions.

Table 2: Impact of PEG Linker Length on Aggregation (SEC)

| Linker | Percentage of Aggregates |

| No PEG | Highest |

| PEG4 | Lower |

| PEG8 | Low |

| PEG12 | Very Low |

| PEG24 | Lowest |

Note: This table illustrates a typical trend seen in Size-Exclusion Chromatography (SEC). A lower percentage of aggregates indicates better stability.

Table 3: Impact of PEG Linker Length on Pharmacokinetics (Clearance)

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Note: Data is generalized from preclinical studies. Clearance rates approaching that of the parent antibody are generally observed with PEG8 and longer linkers.

Table 4: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

| Linker | Tumor Growth Inhibition |

| No PEG | Moderate |

| PEG4 | Improved |

| PEG8 | Often Optimal |

| PEG12 | Often Optimal |

| PEG24 | May show similar or slightly reduced efficacy compared to PEG8/12 |

Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen. The optimal PEG length often needs to be determined empirically.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of conjugates with different PEG linkers. Below are representative methodologies for key experiments.

ADC Synthesis and Characterization

Objective: To synthesize an ADC with a PEG8 linker and characterize its purity and drug-to-antibody ratio (DAR).

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP)

-

Drug-linker construct with a maleimide-PEG8 moiety

-

Purification column (e.g., Size-Exclusion Chromatography - SEC)

-

Buffers (e.g., PBS)

Protocol:

-

Antibody Reduction: Partially reduce the mAb with a controlled amount of TCEP to expose free sulfhydryl groups for conjugation.

-

Conjugation: Add the activated drug-linker-PEG8 construct to the reduced antibody solution and incubate to allow for covalent bond formation.

-

Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linkers and aggregated species.

-

DAR Determination:

-

UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

-

Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species based on hydrophobicity. The average DAR can be calculated from the weighted peak areas of the different species.

-

Mass Spectrometry (MS): Determine the molecular weights of the different ADC species. The number of conjugated drugs can be calculated from the mass difference between the ADC species and the unconjugated antibody.

-

Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess and compare the hydrophilicity of ADCs with different PEG linker lengths.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

-

ADC samples

Protocol:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Injection: Inject the ADC sample (typically 1 mg/mL in Mobile Phase A).

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) to elute the ADC species.

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Compare the retention times of the main peaks for ADCs with different PEG linker lengths. A shorter retention time indicates a more hydrophilic conjugate.

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

-

SEC column (e.g., TSKgel G3000SWxl)

-

HPLC system

-

Mobile Phase: Isocratic buffer (e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8)

-

ADC samples

Protocol:

-

Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

-

Sample Injection: Inject the ADC sample.

-

Isocratic Elution: Elute the sample with the mobile phase.

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the monomeric ADC. Calculate the percentage of aggregates.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC with a PEG8 linker in a preclinical animal model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or SCID)

-

Human tumor cell line (e.g., NCI-N87 for HER2-positive gastric cancer)

-

ADC formulated in a suitable vehicle

-

Control groups (e.g., vehicle, unconjugated antibody)

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC and controls intravenously (IV) at specified doses and schedules.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis and evaluation of ADCs with PEG8 linkers.

Caption: Logical flow of how PEG8 linker properties influence ADC performance and therapeutic outcome.

Conclusion

The strategic incorporation of PEG8 linkers is a powerful approach to optimize the properties of bioconjugates, particularly ADCs. By imparting hydrophilicity, PEG8 linkers effectively address the challenges posed by hydrophobic payloads, leading to improved solubility, reduced aggregation, and enhanced pharmacokinetic profiles. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and systematic evaluation of conjugates, facilitating the development of safer and more effective targeted therapeutics. The careful consideration of linker chemistry, and specifically the well-balanced properties of PEG8, is paramount in advancing the next generation of bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Fmoc-NH-PEG8-CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG8-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker designed for use in solid-phase peptide synthesis (SPPS). This reagent features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other, separated by an eight-unit PEG spacer. The Fmoc group provides a base-labile protecting group compatible with standard Fmoc-based SPPS chemistry, allowing for the sequential addition of amino acids to a growing peptide chain. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting peptide, making it a valuable tool in drug development and various biomedical applications.[1][2][3] PEGylation, the process of attaching PEG chains to molecules, can improve the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic volume, which reduces renal clearance and protects them from enzymatic degradation.[4]

This document provides detailed protocols and application notes for the effective use of this compound in SPPS for the synthesis of PEGylated peptides.

Key Applications

The unique properties of this compound make it suitable for a variety of applications in peptide science and drug development:

-

Improving Pharmacokinetics: The primary application is to enhance the in vivo half-life of therapeutic peptides by increasing their size and solubility, thereby reducing the rate of kidney filtration and enzymatic degradation.

-

Drug Delivery and Targeting: PEGylated peptides can be designed to target specific cells or tissues. For example, attaching a PEGylated RGD (Arginine-Glycine-Aspartic acid) peptide to a nanoparticle or a drug can facilitate its delivery to cells expressing integrin receptors, which are often overexpressed in cancer cells.[5]

-

Bioconjugation: This linker can be used to create well-defined bioconjugates. The terminal carboxylic acid can be activated to react with amine groups on other molecules, such as proteins, antibodies, or small molecule drugs, creating stable amide bonds.

-

Surface Modification: The linker can be used to immobilize peptides on surfaces for various assays, where the PEG spacer improves the accessibility of the peptide for interaction with its target.

Experimental Protocols

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids)

-

Fmoc-protected amino acids

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20-30% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

-

Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

HPLC for purification and analysis

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of a peptide chain that has been synthesized on a solid support.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS protocols.

-

Final Fmoc Deprotection: After the last amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5-15 minutes. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vessel, dissolve this compound (1.5-3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, 1.5-3 equivalents) in DMF. Add DIPEA (3-6 equivalents) to the solution to activate the carboxylic acid.

-

Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a ninhydrin test.

-

Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Final Fmoc Deprotection of the PEG Linker: Treat the resin with 20% piperidine in DMF for 5-15 minutes to remove the Fmoc group from the PEG linker, exposing the terminal amine. Wash the resin thoroughly with DMF.

-

Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the PEGylated peptide by reverse-phase HPLC.

Protocol 2: Synthesis of a Peptide with an Internal PEG8 Linker

This protocol describes the incorporation of this compound as a linker between two amino acid residues in a peptide sequence.

-

Initial Peptide Synthesis: Synthesize the C-terminal portion of the peptide on the resin up to the desired point of PEG linker insertion.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group of the last coupled amino acid with 20% piperidine in DMF.

-

Coupling of this compound: Couple this compound to the free amine on the resin-bound peptide as described in Protocol 1, steps 3 and 4.

-

Fmoc Deprotection of the PEG Linker: Remove the Fmoc group from the PEG linker with 20% piperidine in DMF.

-

Continuation of Peptide Synthesis: Continue the peptide synthesis by coupling the next Fmoc-protected amino acid to the newly exposed amine of the PEG linker.

-

Final Steps: Once the full peptide sequence is assembled, proceed with cleavage, deprotection, precipitation, and purification as described in Protocol 1, steps 7 and 8.

Data Presentation

The following table summarizes typical reaction conditions for the coupling of this compound in SPPS. The efficiency of the coupling reaction is dependent on the chosen coupling agent, reaction time, and temperature.

| Parameter | Condition | Notes |

| Equivalents of this compound | 1.5 - 3.0 | Relative to the resin loading capacity. |

| Coupling Agents | HBTU, HATU, DIC/HOBt, COMU | The choice of coupling agent can affect reaction kinetics and efficiency. HATU and COMU are generally considered highly efficient. |

| Equivalents of Coupling Agent | 1.5 - 3.0 | A slight excess ensures complete activation. |

| Base | DIPEA | 2 equivalents per equivalent of coupling agent. |

| Solvent | DMF | Ensure anhydrous conditions for optimal coupling. |

| Reaction Time | 1 - 4 hours | Can be monitored by ninhydrin test. Longer times may be needed for sterically hindered couplings. |

| Temperature | Room Temperature | Microwave-assisted synthesis can reduce reaction times. |

| Fmoc Deprotection | 20-30% Piperidine in DMF | 5-15 minutes. Two treatments may be necessary for complete removal. |

Mandatory Visualization

Experimental Workflow: Synthesis and Application of a PEGylated RGD Peptide

The following diagram illustrates the workflow for synthesizing an RGD peptide with an N-terminal PEG8 linker and its subsequent application in a cell-targeting experiment.

Caption: Workflow for the synthesis of a PEGylated RGD peptide and its application in cell targeting.

Signaling Pathway: Integrin-Mediated Cell Adhesion

A peptide containing the RGD motif, synthesized with a PEG8 linker for enhanced stability and bioavailability, can be used to target cells expressing integrin receptors. The following diagram illustrates the basic principle of RGD-integrin binding, which is a key step in cell adhesion and signaling.

Caption: RGD-Integrin binding leading to cell adhesion and signaling.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, CAS 868594-52-9 | AxisPharm [axispharm.com]

- 3. This compound, 868594-52-9 | BroadPharm [broadpharm.com]

- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of RGD analogs as potential vectors for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation with Fmoc-NH-PEG8-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing bioconjugation using Fmoc-NH-PEG8-CH2COOH, a heterobifunctional linker designed for the precise modification of biomolecules. This document outlines the principles of the two-step conjugation process, detailed experimental protocols, and methods for the purification and analysis of the resulting bioconjugates.

Introduction

This compound is a versatile crosslinker that facilitates the covalent attachment of molecules to primary amine-containing biomolecules such as proteins, antibodies, and peptides.[1] Its structure comprises three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the primary amine. Its removal under mild basic conditions is a crucial first step, enabling a controlled and specific conjugation strategy.[2][3]

-

PEG8 (polyethylene glycol) spacer: A hydrophilic 8-unit polyethylene glycol chain that enhances the solubility and biocompatibility of the resulting conjugate.[4][5] PEG linkers are known to improve pharmacokinetics, reduce immunogenicity, and minimize steric hindrance.

-

Carboxylic acid (-COOH) group: This terminal group can be activated to react with primary amines on the target biomolecule, forming a stable amide bond.

The use of this linker involves a two-stage process: first, the deprotection of the Fmoc group to expose the amine, followed by the activation of the carboxylic acid and subsequent conjugation to the target biomolecule. This sequential approach allows for precise control over the conjugation reaction.

Data Presentation

The following tables summarize key quantitative parameters for the successful bioconjugation with this compound. These values are intended as a starting point, and optimization for each specific application is highly recommended.

Table 1: Fmoc Deprotection Conditions

| Parameter | Recommended Range | Notes |

| Deprotection Reagent | 20-30% (v/v) Piperidine in DMF | A freshly prepared solution is recommended. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Ensure the solvent is of high purity to avoid side reactions. |

| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 30 - 60 minutes | Reaction progress can be monitored by TLC or HPLC. |

| Monitoring | TLC or RP-HPLC | Monitor the disappearance of the Fmoc-protected starting material. |

Table 2: EDC/NHS Amine Coupling Conditions

| Parameter | Recommended Range | Notes |

| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | This pH range is optimal for the activation of the carboxyl group by EDC. |

| Coupling Buffer | PBS or Bicarbonate Buffer, pH 7.2-8.5 | A slightly alkaline pH facilitates the reaction with primary amines on the target biomolecule. |

| EDC Concentration | 2-10 mM | Equilibrate EDC to room temperature before use as it is moisture-sensitive. |

| NHS/Sulfo-NHS Concentration | 5-25 mM | Sulfo-NHS is recommended for aqueous reactions to improve solubility and stability of the active ester. |

| Activation Time | 15 minutes | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions. |

| Coupling Time | 2 hours to overnight | The reaction can be performed at room temperature or 4°C. |

| Quenching Reagent | 10-50 mM Hydroxylamine or Tris buffer | Quenching stops the reaction and hydrolyzes unreacted NHS esters. |